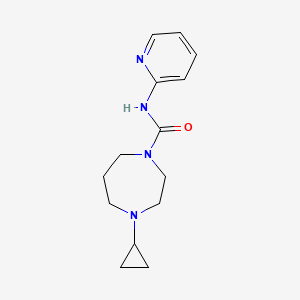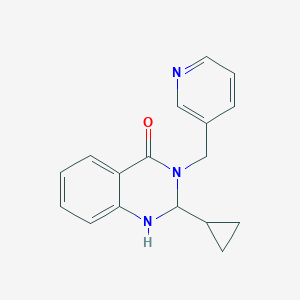![molecular formula C17H17N5S B7535749 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea](/img/structure/B7535749.png)
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is not fully understood. However, it is known that this compound interacts with various biological targets, such as enzymes, receptors, and ion channels. This interaction results in the modulation of various cellular processes, such as cell proliferation, apoptosis, and neurotransmitter release.
Biochemical and Physiological Effects:
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzymes: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to inhibit various enzymes, such as tyrosine kinases and phosphodiesterases.
2. Modulation of Ion Channels: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to modulate various ion channels, such as voltage-gated calcium channels and NMDA receptors.
3. Neuroprotective Effects: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High Potency: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a highly potent compound, which makes it a valuable tool for studying various biological processes.
2. Selectivity: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a selective compound, which means that it interacts with specific biological targets without affecting other cellular processes.
Limitations:
1. Solubility: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Stability: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is not very stable and can degrade over time, which can affect the results of experiments.
Direcciones Futuras
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has several potential future directions for scientific research. Some of these include:
1. Development of New Anticancer Agents: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has shown promise as an anticancer agent. Future research could focus on developing new compounds based on this structure that have even greater potency and selectivity.
2. Neurological Disorders: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has shown neuroprotective effects in various models of neurological disorders. Future research could focus on developing new compounds based on this structure that have even greater neuroprotective effects.
3. Infectious Diseases: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has shown antibacterial and antiviral properties. Future research could focus on developing new compounds based on this structure that have even greater antimicrobial activity.
In conclusion, 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a valuable compound for scientific research. This compound has a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea have been discussed in this paper. Future research on this compound could lead to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis method of 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea involves the reaction of 3-cyclopropylthioureido-pyridine with 6-(chloromethyl)benzimidazole in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Aplicaciones Científicas De Investigación
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use as an anticancer agent.
2. Neurological Disorders: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to have neuroprotective effects in various models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Infectious Diseases: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to have antibacterial and antiviral properties. This compound has been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
1-[[6-(benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c23-17(21-13-6-7-13)19-10-12-5-8-16(18-9-12)22-11-20-14-3-1-2-4-15(14)22/h1-5,8-9,11,13H,6-7,10H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELDGFNANZAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CN=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)


![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)

![1-(2-methoxyphenyl)-N-[(4-methylmorpholin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535719.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)

![[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7535740.png)
![(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535743.png)